molecular formula C18H23N5O B5539442 2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline

2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline

Cat. No. B5539442
M. Wt: 325.4 g/mol
InChI Key: YHQWYNSYFDHCGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline" involves complex organic reactions, including the formation of isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation and the use of azides and alkenes to form triazole rings via click chemistry. Techniques such as intramolecular cyclization, promoted by tetrabutylammonium persulfate and TEMPO, have been utilized for constructing polysubstituted isoindolinones, showcasing the versatility and complexity of synthesizing such molecules (Marosvölgyi-Haskó et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which provides insight into the conformations and intermolecular interactions, such as hydrogen bonding patterns. For instance, the structure of isoindolinone derivatives reveals a combination of intra- and inter-molecular hydrogen bonds that stabilize the molecular conformation (Fatma et al., 2017).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Acetylcholinesterase Inhibitors : Studies have developed compounds with potential inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which could have implications for treating diseases like Alzheimer's. For instance, certain compounds, by incorporating the isoindolinone moiety, have shown potent AChE inhibitory activity. These findings emphasize the potential of such structures in the design of new therapeutic agents (Sugimoto et al., 1995).

  • Antipsychotic Profile Enhancements : Modifications in the structure of phthalimide and isoindolinone derivatives have been explored for their antipsychotic potential. The research indicates that specific structural changes can significantly affect the biological activity of these compounds, suggesting a pathway for the development of new antipsychotic drugs (Norman et al., 1996).

Chemical Synthesis and Molecular Design

  • Radical Cyclization for Isoindolinones : An innovative method for synthesizing polysubstituted isoindolinones utilizes aromatic radical cyclization. This approach facilitates the creation of a diverse library of isoindolinones, highlighting the versatility of such structures in chemical synthesis (Borja-Miranda et al., 2020).

  • Asymmetric Carbon-Carbon Bond Forming : Research into the asymmetric formation of carbon-carbon bonds at the 2-position of a piperidine skeleton showcases the intricate chemical maneuvers possible with such structures. This work is significant for the construction of chiral molecules, which are crucial in pharmaceutical development (Kanda et al., 2002).

Antimicrobial and Antineoplastic Activities

  • Antimicrobial and Anti-Mycobacterial Properties : Certain isoindolinone derivatives have been assessed for their antimicrobial activities, with some showing promising results against Mycobacterium tuberculosis. This suggests potential applications in treating bacterial infections, including tuberculosis (Rani et al., 2019).

  • Anti-Cancer Activity : The exploration of 1, 2, 4 - triazole derivatives, structurally related to the compound of interest, for their anti-cancer properties against specific cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology (Arul & Smith, 2016).

Safety and Hazards

The safety and hazards associated with a compound like “2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline” would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their safety and hazards .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on developing new synthesis methods, exploring the biological activity of these compounds, and designing new drugs based on these structures.

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(22-11-14-5-1-2-6-15(14)12-22)17-13-23(21-20-17)10-8-16-7-3-4-9-19-16/h1-2,5-6,13,16,19H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQWYNSYFDHCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline

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